MAO-A Inhibitory Potency and Isoform Selectivity Relative to Clorgyline
2-Amino-4-bromo-5-methylbenzoic acid exhibits moderate inhibitory potency against bovine brain mitochondrial MAO-A (IC50 = 66 nM) and high selectivity over MAO-B (IC50 = 360,000 nM), yielding a selectivity ratio of approximately 5,454-fold [1]. In comparison, the reference MAO-A inhibitor clorgyline displays an IC50 of 19.5 nM against human recombinant MAO-A and an IC50 of 45,300 nM against MAO-B, corresponding to a selectivity ratio of approximately 2,323-fold [2]. The target compound thus demonstrates approximately 2.3-fold greater isoform selectivity than clorgyline, albeit with moderately reduced absolute potency.
| Evidence Dimension | MAO-A inhibition potency and MAO-A/B selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 66 nM; MAO-B IC50 = 360,000 nM |
| Comparator Or Baseline | Clorgyline: MAO-A IC50 = 19.5 nM; MAO-B IC50 = 45,300 nM |
| Quantified Difference | Target compound is 3.4-fold less potent on MAO-A but 2.3-fold more selective for MAO-A over MAO-B |
| Conditions | Target: bovine brain mitochondria MAO-A/B by spectrofluorimetry; Comparator: human recombinant MAO-A/B |
Why This Matters
Higher isoform selectivity may translate to a reduced off-target liability profile in neurological applications.
- [1] BindingDB. BDBM50078675 (CHEMBL3415444) Affinity Data for 2-Amino-4-bromo-5-methylbenzoic acid. 2016. View Source
- [2] Giorgioni G, et al. Table S3. IC50 values of CR4056 and reference compounds against human MAO-A and MAO-B. PMC3100226. 2011. View Source
